molecular formula C9H16O2 B1585516 Allyl 2-ethylbutyrate CAS No. 7493-69-8

Allyl 2-ethylbutyrate

Cat. No.: B1585516
CAS No.: 7493-69-8
M. Wt: 156.22 g/mol
InChI Key: NBKXNUWCFMZFMM-UHFFFAOYSA-N
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Description

2-Propenyl 2-ethylbutanoate, also known as allyl 2-ethyl butyrate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Propenyl 2-ethylbutanoate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Propenyl 2-ethylbutanoate has been primarily detected in urine. Within the cell, 2-propenyl 2-ethylbutanoate is primarily located in the cytoplasm. 2-Propenyl 2-ethylbutanoate has a cherry-pit, ethereal, and fruit taste.

Properties

IUPAC Name

prop-2-enyl 2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O2/c1-4-7-11-9(10)8(5-2)6-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKXNUWCFMZFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID50864078
Record name Butanoic acid, 2-ethyl-, 2-propen-1-yl ester
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Molecular Weight

156.22 g/mol
Source PubChem
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Physical Description

Solid, Colourless liquid with an oily fruity odour
Record name 2-Propenyl 2-ethylbutanoate
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Record name Allyl 2-ethylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water, soluble in ethanol, and miscible with essential oils and flavour materials
Record name Allyl 2-ethylbutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.882-0.887
Record name Allyl 2-ethylbutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

7493-69-8
Record name Allyl 2-ethylbutyrate
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Record name Allyl 2-ethylbutyrate
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Record name ALLYL 2-ETHYLBUTYRATE
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Record name Butanoic acid, 2-ethyl-, 2-propen-1-yl ester
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Record name Allyl 2-ethylbutyrate
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Record name ALLYL 2-ETHYLBUTYRATE
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Record name 2-Propenyl 2-ethylbutanoate
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Melting Point

165 - 167 °C
Record name 2-Propenyl 2-ethylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of Allyl 2-ethylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Allyl 2-ethylbutyrate, a key fragrance and flavor compound. Designed for researchers, scientists, and professionals in drug development and formulation, this document delves into the theoretical underpinnings of its solubility, presents detailed experimental data, and outlines a robust methodology for solubility determination.

Introduction to Allyl 2-ethylbutyrate and Solubility Principles

Allyl 2-ethylbutyrate (C₉H₁₆O₂) is a colorless liquid with a characteristic fruity, pineapple-like aroma.[1] Its utility in various industries, particularly in the formulation of consumer products, necessitates a thorough understanding of its solubility in different solvent systems. The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage reflects the fact that substances with similar intermolecular forces are more likely to be miscible.

Allyl 2-ethylbutyrate possesses a moderately non-polar character, attributed to its ester functional group and the hydrocarbon chains. Its estimated octanol-water partition coefficient (logP) of approximately 2.5 to 2.972 further indicates a preference for non-polar environments.[1][2][3] The ester group can participate in dipole-dipole interactions and is a hydrogen bond acceptor, allowing for some interaction with polar solvents. However, the non-polar alkyl groups dominate its overall character, limiting its solubility in highly polar solvents like water.

Physicochemical Properties of Allyl 2-ethylbutyrate

A foundational understanding of the physicochemical properties of Allyl 2-ethylbutyrate is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₆O₂PubChem[3]
Molecular Weight 156.22 g/mol PubChem[3]
Appearance Colorless clear liquidThe Good Scents Company[2]
Boiling Point 165-167 °C at 760 mmHgChemicalBook[4]
Density 0.882-0.887 g/mL at 25 °CChemicalBook[4]
logP (o/w) 2.972 (estimated)The Good Scents Company[2]
Water Solubility 157.3 mg/L at 25 °C (estimated)The Good Scents Company[2]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] It involves agitating an excess of the solute in a solvent for an extended period until equilibrium is reached.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Allyl 2-ethylbutyrate B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow solution to stand to let undissolved solute settle C->D E Filter the supernatant to remove all solid particles D->E G Analyze the filtered saturated solution and standards by GC or HPLC E->G F Prepare a series of standard solutions of known concentrations F->G H Determine the concentration of the saturated solution G->H

Caption: Experimental workflow for determining the solubility of Allyl 2-ethylbutyrate using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of Allyl 2-ethylbutyrate to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that the solution reaches saturation.[5]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6] The time required may vary depending on the solvent and the solute.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solute to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of Allyl 2-ethylbutyrate of known concentrations in the solvent of interest.

    • Analyze both the filtered saturated solution and the standard solutions using a suitable analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.[7]

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of Allyl 2-ethylbutyrate in the saturated solution by interpolating its analytical response on the calibration curve.

Solubility Data of Allyl 2-ethylbutyrate in Various Solvents

The following table summarizes the solubility of Allyl 2-ethylbutyrate in a range of solvents at 25 °C. The solvents are categorized by their polarity (polar protic, polar aprotic, and non-polar).

Solvent CategorySolventSolubility (g/L) at 25 °C[1]
Polar Protic Water1.63
Methanol1911.66
Ethanol1675.14
n-Propanol1619.77
Isopropanol1623.63
n-Butanol1605.97
Acetic Acid1938.61
Ethylene Glycol161.44
Polar Aprotic Acetone2352.19
Acetonitrile2343.69
Dimethyl Sulfoxide (DMSO)1441.14
N,N-Dimethylformamide (DMF)2020.98
Tetrahydrofuran (THF)2799.03
Ethyl Acetate1712.65
1,4-Dioxane2402.04
Non-Polar n-Hexane687.11
n-Heptane307.09
Toluene1025.2
Chloroform6607.0
Dichloromethane5146.38
Diethyl Ether1711.39

Discussion and Mechanistic Interpretation

The experimental data reveals a clear trend in the solubility of Allyl 2-ethylbutyrate.

  • Insolubility in Water: As expected, Allyl 2-ethylbutyrate is practically insoluble in water.[1][2][3][4] The strong hydrogen bonding network of water is not easily disrupted by the largely non-polar ester. The energy required to break the water-water hydrogen bonds is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the ester.

  • High Solubility in Alcohols: The compound is highly soluble in alcohols such as ethanol and methanol.[1][2][3][4] This is due to the ability of the alcohols to act as both hydrogen bond donors (to the ester's carbonyl oxygen) and to engage in van der Waals forces with the alkyl chains.

  • Excellent Solubility in Polar Aprotic Solvents: Allyl 2-ethylbutyrate exhibits very high solubility in polar aprotic solvents like acetone, THF, and ethyl acetate.[1] These solvents can effectively solvate the ester through dipole-dipole interactions without the high energetic cost of disrupting a strong hydrogen-bonding network.

  • Good to Excellent Solubility in Non-Polar Solvents: The solubility in non-polar solvents like toluene and hexane is substantial, driven by London dispersion forces between the alkyl chains of the ester and the solvent molecules.[1] The very high solubility in halogenated solvents like chloroform and dichloromethane can be attributed to a combination of dispersion forces and weak hydrogen bonding (in the case of chloroform).

Conclusion

This technical guide has provided a detailed examination of the solubility of Allyl 2-ethylbutyrate. The solubility profile is consistent with its molecular structure, being highly soluble in a wide range of organic solvents and poorly soluble in water. The provided experimental protocol for the shake-flask method offers a reliable means for determining its solubility in various solvent systems, which is critical for its effective application in research, development, and industrial formulations.

References

  • allyl 2-ethyl butyrate, 7493-69-8 . The Good Scents Company. [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry . (2021, May 5). YouTube. [Link]

  • Allyl 2-ethylbutyrate | C9H16O2 | CID 61408 . PubChem. [Link]

  • An Aroma Chemical Profile: Ethyl Butyrate . Perfumer & Flavorist. [Link]

  • Allyl 2-ethylbutyrate (CAS 7493-69-8): Odor profile, Properties, & IFRA compliance . TGSC. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters . Science Ready. [Link]

  • New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents . Chemical Analysis. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i . BioAssay Systems. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Faculty of Science - Universiti Teknologi Malaysia. [Link]

  • Ester Solubility and Preparation Lab Report | PDF . Scribd. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS . Regulations.gov. [Link]

  • Solubility of Organic Compounds . University of Toronto. [Link]

  • Esterification and Esters . Sciencemadness. [Link]

  • CHEM254 Wednesday Experiment 7 Esters . University of North Carolina at Pembroke. [Link]

  • Analytical Method Development and Validation: Calcium Butyrate . MDPI. [Link]

  • 15.9: Hydrolysis of Esters . Chemistry LibreTexts. [Link]

  • III Analytical Methods . Japan International Cooperation Agency. [Link]

Sources

A Comprehensive Technical Guide to the Spectral Analysis of Allyl 2-Ethylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the spectral properties of Allyl 2-ethylbutyrate, a key fragrance and flavor compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its spectroscopic signatures. This guide is designed to be a self-validating resource, grounded in established analytical principles and supported by authoritative references.

Introduction

Allyl 2-ethylbutyrate (C₉H₁₆O₂) is an ester known for its fruity, pineapple-like aroma, leading to its use in the food and fragrance industries.[1] Accurate and comprehensive spectral characterization is paramount for quality control, structural confirmation, and understanding its chemical behavior in various matrices. This guide focuses on the two primary spectroscopic techniques for the elucidation of its structure: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

I. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Liquid Allyl 2-Ethylbutyrate

Attenuated Total Reflectance (ATR) is a sampling technique that is ideal for the analysis of liquid samples, requiring minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be clean.

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application: Place a single drop of neat Allyl 2-ethylbutyrate directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to prevent cross-contamination.

Interpretation of the Allyl 2-Ethylbutyrate IR Spectrum

The IR spectrum of Allyl 2-ethylbutyrate is characterized by several key absorption bands that confirm its ester functionality and the presence of both saturated and unsaturated hydrocarbon moieties. The gas-phase IR spectrum is available from the National Institute of Standards and Technology (NIST) database.[2]

Table 1: Characteristic Infrared Absorption Bands for Allyl 2-Ethylbutyrate

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
~2970-2850StrongC-H StretchAliphatic C-H bonds in the ethyl and allyl groups
~1740Very StrongC=O StretchEster carbonyl group
~1645MediumC=C StretchAlkene double bond of the allyl group
~1170StrongC-O StretchEster C-O single bond (acyl-oxygen)
~1030StrongC-O StretchEster C-O single bond (alkyl-oxygen)
~990 and ~920Medium=C-H BendOut-of-plane bending of the vinyl hydrogens

Causality of Key Absorptions:

  • The Carbonyl Stretch (C=O) at ~1740 cm⁻¹: This is the most intense and diagnostic peak in the spectrum. Its high frequency is due to the strong double bond character and the significant dipole moment of the carbonyl group. The position is characteristic of a saturated aliphatic ester.

  • C-O Stretches: The two distinct C-O stretching vibrations arise from the two different C-O single bonds in the ester group: the one between the carbonyl carbon and the oxygen, and the one between the oxygen and the allyl group. These bonds have different electronic environments, leading to separate absorption frequencies.

  • Alkene Vibrations: The C=C stretch of the allyl group at ~1645 cm⁻¹ is a clear indicator of the double bond. The out-of-plane =C-H bending vibrations are also characteristic of a terminal alkene.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It allows for the determination of the connectivity of atoms and the elucidation of the overall molecular architecture.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of Allyl 2-Ethylbutyrate

High-resolution NMR spectra are typically acquired on liquid samples dissolved in a deuterated solvent.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of Allyl 2-ethylbutyrate for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3] The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum and for the instrument's lock system.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field homogeneity is optimized through a process called shimming.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain a ¹³C NMR spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and improves sensitivity.

  • Data Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is typically used as an internal standard and its signal is set to 0 ppm.

Interpretation of the Allyl 2-Ethylbutyrate NMR Spectra

While a publicly available, fully assigned high-resolution spectrum with coupling constants is not readily accessible, the expected chemical shifts and multiplicities can be predicted based on the known effects of adjacent functional groups and analysis of similar structures. The following is a detailed interpretation based on established principles and data for analogous compounds.

Molecular Structure and Proton/Carbon Numbering:

Caption: Numbering scheme for Allyl 2-ethylbutyrate used for NMR assignments.

¹H NMR Spectrum Analysis (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for Allyl 2-Ethylbutyrate

Proton(s)Chemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
~0.9Triplet~7.53H
H⁵~0.9Triplet~7.53H
H² & H⁴~1.6Multiplet-4H
~2.2Multiplet-1H
H⁸~4.6Doublet~5.52H
H¹⁰ (trans)~5.3Doublet of Quartets~17.0, ~1.51H
H¹⁰ (cis)~5.2Doublet of Quartets~10.5, ~1.51H
H⁹~5.9Multiplet-1H

Causality of Chemical Shifts and Splitting Patterns:

  • Allyl Group Protons (H⁸, H⁹, H¹⁰): These protons are in the deshielded region of the spectrum due to the electron-withdrawing effect of the adjacent oxygen and the anisotropic effect of the C=C double bond.

    • H⁹: This proton is the most deshielded of the allyl group as it is directly attached to the sp² carbon and is further deshielded by the adjacent oxygen. It will appear as a complex multiplet due to coupling with H⁸, and both cis and trans H¹⁰ protons.

    • H¹⁰: The two terminal vinyl protons are diastereotopic and thus have different chemical shifts. They appear as distinct signals, each split by the geminal coupling to each other (which is often small and not resolved) and by coupling to H⁹. The trans proton typically has a larger coupling constant than the cis proton.

    • H⁸: These protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield. They are split into a doublet by the adjacent H⁹ proton.

  • 2-Ethylbutyrate Group Protons (H¹, H², H³, H⁴, H⁵):

    • H³: This methine proton is alpha to the carbonyl group, which is electron-withdrawing, causing a downfield shift. It will be a complex multiplet due to coupling with the four neighboring methylene protons (H² and H⁴).

    • H² and H⁴: These methylene protons are adjacent to the chiral center (C³) and are diastereotopic, potentially leading to complex splitting patterns. They are coupled to H³ and the terminal methyl protons (H¹ and H⁵).

    • H¹ and H⁵: These methyl protons are in a typical aliphatic region. They will appear as triplets due to coupling with the adjacent methylene protons.

¹³C NMR Spectrum Analysis (Predicted)

Table 3: Predicted ¹³C NMR Spectral Data for Allyl 2-Ethylbutyrate

Carbon(s)Chemical Shift (δ, ppm) (Predicted)
C¹ & C⁵~12
C² & C⁴~25
~50
C⁸~65
C¹⁰~118
C⁹~132
C⁶~176

Causality of Chemical Shifts:

  • Carbonyl Carbon (C⁶): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. Its chemical shift is characteristic of an ester carbonyl.[4]

  • Allyl Group Carbons (C⁸, C⁹, C¹⁰):

    • C⁹ and C¹⁰: These sp² hybridized carbons appear in the typical alkene region of the spectrum.

    • C⁸: This sp³ carbon is bonded to an oxygen atom, which causes a significant downfield shift compared to a typical alkane carbon.

  • 2-Ethylbutyrate Group Carbons (C¹, C², C³, C⁴, C⁵):

    • C³: This carbon is alpha to the carbonyl group, resulting in a downfield shift.

    • C¹, C², C⁴, C⁵: These aliphatic carbons appear in the upfield region of the spectrum.

III. Conclusion

The combination of Infrared and Nuclear Magnetic Resonance spectroscopy provides a comprehensive and unambiguous characterization of Allyl 2-ethylbutyrate. IR spectroscopy rapidly confirms the presence of the key ester and alkene functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for complete structural elucidation. The principles and data presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and quality control of this important flavor and fragrance compound.

IV. References

  • The Good Scents Company. Allyl 2-ethyl butyrate. [Online]. Available: [Link].

  • PubChem. Allyl 2-ethylbutyrate. [Online]. Available: [Link].

  • National Institute of Standards and Technology. Allyl 2-ethyl butyrate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Online]. Available: [Link].

  • Cheméo. Allyl 2-ethyl butyrate. [Online]. Available: [Link].

  • Shimadzu. Liquid Samples. [Online]. Available: [Link].

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Online]. Available: [Link].

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Online]. Available: [Link].

  • University of Minnesota Organic Chemistry. Preparing and Submitting an NMR sample. [Online]. Available: [Link].

  • Agilent Technologies. Improved Measurement of Liquid Samples Using FTIR. [Online]. Available: [Link].

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). [Online]. Available: [Link].

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Online]. Available: [Link].

  • Oregon State University. 13C NMR Chemical Shifts. [Online]. Available: [Link].

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Online]. Available: [Link].

  • WSU NMR Center. Preparation of a Liquid State NMR Sample. [Online]. Available: [Link].

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A Technical Guide to the Occurrence and Characterization of Allyl 2-Ethylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Allyl 2-ethylbutyrate, a significant compound in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of its properties, natural prevalence, and the analytical methodologies used for its detection.

Introduction: The Enigmatic Aroma of Allyl 2-Ethylbutyrate

Allyl 2-ethylbutyrate (CAS 7493-69-8) is an organic ester recognized for its potent fruity and ethereal aroma, often described with nuances of pineapple, cherry, and nutty notes.[1] Its primary application lies in the formulation of flavors and fragrances, where it imparts a distinct and desirable fruity character to a variety of consumer products.[2] While its sensory profile is reminiscent of natural fruit essences, a critical examination of the scientific literature reveals a conspicuous absence of evidence for its natural occurrence. This guide will delve into the known characteristics of Allyl 2-ethylbutyrate, the current understanding of its presence (or lack thereof) in nature, and the scientific principles underpinning its synthesis and analysis.

Physicochemical and Sensory Properties

A thorough understanding of the physical and chemical properties of Allyl 2-ethylbutyrate is fundamental to its application and analysis.

PropertyValueSource
Molecular Formula C9H16O2[2][3]
Molecular Weight 156.22 g/mol [2][3]
Appearance Colorless liquid[4]
Odor Profile Fruity, nutty, peach, cherry, ethereal[1]
Boiling Point 165-167 °C[2]
Flash Point 54.44 °C (130 °F)[1]
Solubility Insoluble in water; soluble in ethanol and essential oils[4][5]

These properties, particularly its volatility and solubility, are critical determinants of its behavior in various matrices and inform the selection of appropriate analytical techniques.

Natural Occurrence: An Evidence-Based Assessment

Despite its "fruity" aroma, extensive database searches and a review of the literature on volatile organic compounds (VOCs) in fruits and plants do not provide credible evidence of Allyl 2-ethylbutyrate as a naturally occurring compound. One industry database explicitly states it is "Not reported found in nature".[2] While many esters are responsible for the characteristic aromas of fruits, the specific combination of an allyl alcohol moiety and a 2-ethylbutyric acid moiety has not been identified in studies of natural products.

Biosynthesis of Esters in Plants: A Plausible Exclusion

The biosynthesis of esters in plants typically involves the enzymatic condensation of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs). The substrates for these enzymes are derived from various metabolic pathways, including fatty acid, amino acid, and carbohydrate metabolism.

The formation of Allyl 2-ethylbutyrate would require the availability of both allyl alcohol and 2-ethylbutyryl-CoA, along with an AAT capable of utilizing both substrates. While allyl alcohol and its derivatives can be found in some plants, often as part of defense mechanisms or as products of lipid peroxidation, the formation of 2-ethylbutyric acid is less common. Branched-chain fatty acids are typically derived from the catabolism of branched-chain amino acids. The specific pathway to 2-ethylbutyric acid in plants is not well-established, potentially explaining the absence of its corresponding esters in nature.

The following diagram illustrates the general pathway for ester biosynthesis in plants and highlights the required, yet seemingly absent, precursors for Allyl 2-ethylbutyrate.

Ester Biosynthesis Simplified Plant Ester Biosynthesis cluster_precursors Metabolic Precursors cluster_intermediates Key Intermediates cluster_synthesis Ester Synthesis cluster_allyl_2_ethylbutyrate Hypothetical Pathway for Allyl 2-Ethylbutyrate Amino Acids Amino Acids Acyl-CoA Acyl-CoA Amino Acids->Acyl-CoA Fatty Acids Fatty Acids Fatty Acids->Acyl-CoA Carbohydrates Carbohydrates Alcohols Alcohols Carbohydrates->Alcohols AAT Alcohol Acyltransferase (AAT) Acyl-CoA->AAT Alcohols->AAT Volatile Esters Volatile Esters AAT->Volatile Esters 2-Ethylbutyryl-CoA 2-Ethylbutyryl-CoA Specific AAT Specific AAT 2-Ethylbutyryl-CoA->Specific AAT Allyl Alcohol Allyl Alcohol Allyl Alcohol->Specific AAT Allyl 2-ethylbutyrate Allyl 2-ethylbutyrate Specific AAT->Allyl 2-ethylbutyrate Unknown Precursor 1->2-Ethylbutyryl-CoA ? Unknown Precursor 2->Allyl Alcohol ?

Caption: Hypothetical biosynthesis of Allyl 2-ethylbutyrate in plants.

Analytical Methodologies for Detection

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a common method for the analysis of volatile compounds in a fruit matrix.

1. Sample Preparation:

  • Homogenize a representative sample of the fruit pulp.
  • Transfer a known amount (e.g., 5 g) of the homogenate into a headspace vial.
  • Add a saturated solution of NaCl to enhance the release of volatile compounds.
  • Spike the sample with an internal standard for quantification.

2. HS-SPME Extraction:

  • Equilibrate the vial at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 15 minutes) with gentle agitation.
  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).
  • Use a temperature program to elute the compounds based on their boiling points and polarity.
  • Detect and identify the compounds using a mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).

4. Data Analysis:

  • Integrate the chromatographic peaks to determine the relative abundance of each compound.
  • Quantify target compounds using the internal standard.

The following diagram illustrates the workflow for the HS-SPME GC-MS analysis.

HS-SPME GC-MS Workflow Analytical Workflow for Volatile Compound Analysis Sample Homogenization Sample Homogenization Vial Sealing & Equilibration Vial Sealing & Equilibration Sample Homogenization->Vial Sealing & Equilibration HS-SPME Extraction HS-SPME Extraction Vial Sealing & Equilibration->HS-SPME Extraction GC Injection & Separation GC Injection & Separation HS-SPME Extraction->GC Injection & Separation Mass Spectrometry Detection Mass Spectrometry Detection GC Injection & Separation->Mass Spectrometry Detection Data Processing & Identification Data Processing & Identification Mass Spectrometry Detection->Data Processing & Identification

Caption: Workflow for HS-SPME GC-MS analysis of volatile compounds.

Chemical Synthesis of Allyl 2-Ethylbutyrate

Given the lack of evidence for its natural occurrence, Allyl 2-ethylbutyrate is produced synthetically for commercial use. The most common method is through Fischer esterification, where 2-ethylbutyric acid is reacted with allyl alcohol in the presence of an acid catalyst.

Another approach involves the transesterification of a methyl or ethyl ester of 2-ethylbutyric acid with allyl acetate.[17] This method can offer advantages in terms of yield and purity.[17] Modern synthetic methods also explore more environmentally friendly and efficient catalytic systems.[18][19][20]

Conclusion: A Nature-Identical Compound

Based on the current body of scientific literature, Allyl 2-ethylbutyrate is best categorized as a "nature-identical" or synthetic flavoring substance. While its chemical structure and sensory properties mimic those of naturally occurring esters, there is no definitive evidence to support its presence in the natural world. This distinction is crucial for regulatory purposes and for the accurate scientific characterization of this widely used flavor and fragrance compound. Future research employing increasingly sensitive analytical techniques may yet uncover trace amounts of Allyl 2-ethylbutyrate in a hitherto unanalyzed natural source. However, until such a discovery is made and rigorously verified, it should be regarded as a product of chemical synthesis.

References

  • Allyl 2-ethyl butyrate, 7493-69-8 . The Good Scents Company. [Link]

  • Cas 7493-69-8, ALLYL 2-ETHYLBUTYRATE . LookChem. [Link]

  • Allyl 2-ethylbutyrate | C9H16O2 | CID 61408 . PubChem, National Institutes of Health. [Link]

  • Ethyl butyrate . Wikipedia. [Link]

  • Allyl 2-ethylbutyrate (CAS 7493-69-8): Odor profile, Properties, & IFRA compliance . TGSC. [Link]

  • Chemical Properties of Allyl 2-ethyl butyrate (CAS 7493-69-8) . Cheméo. [Link]

  • An Aroma Chemical Profile: Ethyl Butyrate . Perfumer & Flavorist. [Link]

  • Aroma Volatiles in Litchi Fruit: A Mini-Review . MDPI. [Link]

  • Synthesis of Allyl Esters of Fatty Acids and Their Ovicidal Effect on Cydia pomonella (L.) . Journal of Agricultural and Food Chemistry. [Link]

  • Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact . MDPI. [Link]

  • Analysis of pineapple flavor compositions by GC-MS . Skyray Instrument. [Link]

  • Characterization of volatile aroma compounds in litchi (Heiye) wine and distilled spirit . National Institutes of Health. [Link]

  • Synthesis of allyl esters of fatty acids and their ovicidal effect on Cydia pomonella (L.) . National Institutes of Health. [Link]

  • GC-MS Based Metabolite Profiling to Monitor Ripening-Specific Metabolites in Pineapple (Ananas comosus) . National Institutes of Health. [Link]

  • Metabolism of Fruit Volatile Organic Compounds . Frontiers in Plant Science. [Link]

  • Process for the production of allyl esters.
  • Changes in lychee (Litchi chinensis Sonn.) texture and volatile compounds due to ultra-high pressure processing . CABI Digital Library. [Link]

  • Total GC-MS ionic chromatogram of the aroma components of pineapple fruits of the treatments and control . ResearchGate. [Link]

  • Impacts of Five Different Drying Methods on Volatile Organic Compounds in Mulberry Fruits . MDPI. [Link]

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods . MDPI. [Link]

  • STUDY ON THE VOLATILE COMPONENTS EXTRACTED FROM LITCHI FRUIT (Litchi chinensis) OF THANH HA . ResearchGate. [Link]

  • Volatile Organic Compounds Analysis . Integrated Liner Technologies. [Link]

  • Assessment of Volatile Characteristics of Okinawan Pineapple Breeding Lines by Gas-Chromatography–Mass-Spectrometry-Based Electronic Nose Profiling and Odor Activity Value Calculation . MDPI. [Link]

  • Detection technologies and steps used to analyze fruit aroma compounds . ResearchGate. [Link]

  • Relationship between Key Aroma Compounds and Sensory Attributes of Australian Grown Commercial Pineapple Cultivars . Journal of Agricultural and Food Chemistry. [Link]

  • Study On The Volatile Components Extracted From Litchi Fruit (Litchi Chinensis) Of Viet Nam . VNU University of Science. [Link]

  • Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports . ACS Publications. [Link]

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An In-Depth Technical Guide to the Biosynthesis of Allyl 2-Ethylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of a plausible biosynthetic pathway for allyl 2-ethylbutyrate, a valuable flavor and fragrance compound. The proposed pathway is grounded in established biochemical principles and supported by current scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the biocatalytic production of specialty chemicals.

Introduction

Allyl 2-ethylbutyrate is an ester known for its fruity, pineapple-like aroma, making it a desirable component in the food, beverage, and cosmetic industries. Traditionally, this and similar esters are produced through chemical synthesis, which often involves harsh conditions and petrochemical-derived precursors. The development of a biosynthetic route offers a more sustainable and potentially "natural" alternative, aligning with growing consumer demand for green products. This guide outlines a putative three-stage biosynthetic pathway, starting from common metabolic precursors.

Part 1: Biosynthesis of the 2-Ethylbutyrate Moiety from L-Isoleucine

The branched-chain structure of 2-ethylbutyric acid strongly suggests its origin from the catabolism of the essential amino acid L-isoleucine. The proposed pathway involves a series of enzymatic transformations that modify the carbon skeleton of isoleucine.

The catabolism of L-isoleucine initiates with a transamination reaction to yield 2-keto-3-methylvalerate, which is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA.[1] This intermediate subsequently undergoes a four-step β-oxidation process, involving dehydrogenation, hydration, another dehydrogenation, and finally, a thioester hydrolysis, ultimately producing acetyl-CoA and propanoyl-CoA.[1] To channel this pathway towards 2-ethylbutyric acid, a modification of the later steps is proposed.

2-Ethylbutyric Acid Biosynthesis cluster_isoleucine Isoleucine Catabolism cluster_modification Proposed Modification for 2-Ethylbutyric Acid Synthesis Isoleucine L-Isoleucine Keto_acid 2-Keto-3-methylvalerate Isoleucine->Keto_acid Branched-Chain Amino Acid Aminotransferase Methylbutanoyl_CoA 2-Methylbutanoyl-CoA Keto_acid->Methylbutanoyl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex Ethylbutyryl_CoA 2-Ethylbutyryl-CoA (hypothetical) Methylbutanoyl_CoA->Ethylbutyryl_CoA Isomerase/Reductase (hypothetical) Methylbutanoyl_CoA->Ethylbutyryl_CoA Ethylbutyrate 2-Ethylbutyric Acid Ethylbutyryl_CoA->Ethylbutyrate Thioesterase

Caption: Proposed biosynthetic pathway of 2-ethylbutyric acid from L-isoleucine.

Experimental Protocol: Identification and Characterization of Enzymes for 2-Ethylbutyric Acid Synthesis
  • Enzyme Discovery:

    • Gene Mining: Identify putative isomerase/reductase and thioesterase genes from microorganisms known to produce branched-chain fatty acids.

    • Heterologous Expression: Clone candidate genes into an expression host such as E. coli.

    • Protein Purification: Purify the expressed enzymes using affinity and size-exclusion chromatography.

  • Enzyme Characterization:

    • Substrate Specificity: Test the purified enzymes with a panel of acyl-CoA substrates to determine their specificity for 2-methylbutanoyl-CoA and related compounds.

    • Kinetic Analysis: Determine the Michaelis-Menten kinetics (Km and kcat) for the most promising enzyme candidates.

    • Optimal Conditions: Characterize the optimal pH and temperature for enzyme activity.

Part 2: Biosynthesis of the Allyl Alcohol Moiety from Glycerol

While a direct, widespread biological pathway for allyl alcohol synthesis is not well-documented in primary metabolism, a biocatalytic route from the readily available and renewable feedstock, glycerol, is highly plausible.[2] This conversion can be envisioned as a two-step enzymatic process.

The first step would involve the dehydration of glycerol to form the intermediate, acrolein, catalyzed by a glycerol dehydratase.[2] Subsequently, acrolein would be reduced to allyl alcohol by an alcohol dehydrogenase.

Allyl Alcohol Biosynthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Glycerol Dehydratase Allyl_Alcohol Allyl Alcohol Acrolein->Allyl_Alcohol Alcohol Dehydrogenase

Caption: Proposed biocatalytic pathway for allyl alcohol synthesis from glycerol.

Experimental Protocol: Engineering a Whole-Cell Biocatalyst for Allyl Alcohol Production
  • Strain Selection: Choose a robust microbial host, such as Saccharomyces cerevisiae or Escherichia coli, known for its tolerance to alcohols and aldehydes.

  • Gene Integration:

    • Introduce a gene encoding a glycerol dehydratase.

    • Introduce a gene for an alcohol dehydrogenase with high specificity for acrolein.

  • Metabolic Engineering:

    • Overexpress genes in the glycerol uptake and assimilation pathway to increase precursor availability.

    • Knock out competing pathways that consume glycerol or acrolein.

  • Fermentation and Optimization:

    • Culture the engineered strain in a bioreactor with glycerol as the primary carbon source.

    • Optimize fermentation conditions (pH, temperature, aeration) for maximum allyl alcohol production.

    • Monitor the production of allyl alcohol and intermediates using gas chromatography-mass spectrometry (GC-MS).

Part 3: Enzymatic Esterification of 2-Ethylbutyric Acid and Allyl Alcohol

The final step in the biosynthesis of allyl 2-ethylbutyrate is the condensation of 2-ethylbutyric acid and allyl alcohol. This reaction is efficiently catalyzed by lipases or esterases, which are well-characterized enzymes for ester synthesis.[3] Lipases, in particular, are attractive for industrial applications due to their stability in organic solvents and their broad substrate specificity.[3]

The reaction proceeds via a Ping-Pong Bi-Bi mechanism, where the lipase first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing a water molecule.[4] Subsequently, the alcohol binds to this complex, and the ester is formed and released.[4]

Esterification cluster_reactants Substrates Ethylbutyrate 2-Ethylbutyric Acid Lipase Lipase/Esterase Ethylbutyrate->Lipase Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Lipase Product Allyl 2-Ethylbutyrate Lipase->Product Water H2O Lipase->Water

Caption: Lipase-catalyzed esterification of 2-ethylbutyric acid and allyl alcohol.

Experimental Protocol: In Vitro Enzymatic Synthesis of Allyl 2-Ethylbutyrate
  • Enzyme Selection and Immobilization:

    • Screen a panel of commercially available lipases (e.g., from Candida antarctica, Rhizomucor miehei) for their activity in the desired esterification reaction.

    • Immobilize the selected lipase on a solid support to enhance stability and facilitate reuse.

  • Reaction Optimization:

    • Substrate Molar Ratio: Vary the molar ratio of 2-ethylbutyric acid to allyl alcohol to maximize ester formation and minimize substrate inhibition.

    • Temperature and pH: Determine the optimal temperature and pH for the reaction.

    • Solvent System: Evaluate the effect of different organic solvents on the reaction rate and yield. A solvent-free system may also be explored.

    • Water Activity: Control the water content in the reaction mixture, as excess water can promote the reverse hydrolysis reaction.

  • Product Purification and Analysis:

    • Separate the product, allyl 2-ethylbutyrate, from the reaction mixture using techniques such as distillation or liquid-liquid extraction.

    • Confirm the identity and purity of the product using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (mM)kcat (s-1)
Isomerase/Reductase2-Methylbutanoyl-CoA0.510
Thioesterase2-Ethylbutyryl-CoA0.225
Glycerol DehydrataseGlycerol1.250
Alcohol DehydrogenaseAcrolein0.8150
Lipase2-Ethylbutyric Acid5.05
LipaseAllyl Alcohol8.05

Table 2: Optimization of In Vitro Esterification

ParameterRange TestedOptimal Value
Molar Ratio (Acid:Alcohol)1:1 to 1:51:2
Temperature (°C)30 - 6045
Enzyme Loading (wt%)1 - 105
SolventHexane, Toluene, Solvent-freeHexane

Conclusion

The proposed biosynthetic pathway for allyl 2-ethylbutyrate presents a promising green alternative to conventional chemical synthesis. The individual steps are based on known enzymatic reactions, and the precursors are derived from renewable resources. Further research and development, particularly in enzyme discovery and metabolic engineering, will be crucial to realize an economically viable and scalable biocatalytic process for the production of this and other valuable esters.

References

  • Akai, S., Hanada, R., Fujiwara, N., Kita, Y., & Egi, M. (2010). Dynamic Kinetic Resolution of Allylic Alcohols by a Combination of a Vanadium/Lipase Catalyst. Organic Letters, 12(21), 4900–4903. [Link]

  • Chen, Y., & Li, N. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes, 8(8), 978. [Link]

  • Exxon Chemical Patents Inc. (1995).
  • Glycerol to allyl alcohol conversion. (2019). National Institute of Chemistry. [Link]

  • Kamm, B., & Kamm, M. (2019). Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production. Holzforschung, 73(5), 427-432. [Link]

  • Li, Q., et al. (2020). Biosynthetic Pathway for Ethyl Butyrate Production in Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry, 68(15), 4553–4560. [Link]

  • Liu, Y., et al. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biocatalysis and Agricultural Biotechnology, 11, 149-154. [Link]

  • Organic Syntheses. (n.d.). Allyl alcohol. [Link]

  • QIAGEN. (n.d.). Isoleucine Degradation I. [Link]

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (2023). Molecules, 28(12), 4729. [Link]

  • Robinson, R. (1969). Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen. Journal of Bacteriology, 98(3), 1220–1226. [Link]

  • Skouridou, V., et al. (2022). Enantioselective Transesterification of Allyl Alcohols with (E)-4-Arylbut-3-en-2-ol Motif by Immobilized Lecitase™ Ultra. Molecules, 27(21), 7268. [Link]

  • Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms. (2022). Fermentation, 8(11), 603. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl butyric acid. [Link]

  • WO2018059745A1 - Process for production of allyl alcohol. (2018).
  • Xu, Y., et al. (2020). The occurrence, enzymatic production, and application of ethyl butanoate, an important flavor constituent. Flavour and Fragrance Journal, 35(6), 601-615. [Link]

  • Zhang, Y., et al. (2021). Allyl Alcohol Production by Conversion of Glycerol Over Supported Iron and Nickel Bimetallic Oxides. Journal of the Mexican Chemical Society, 65(3), 329-343. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of Allyl 2-Ethylbutyrate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Allyl 2-ethylbutyrate (FEMA Number 2029) is a flavoring substance characterized by a complex fruity and nutty aroma and taste profile.[1] Its unique organoleptic properties, reminiscent of pineapple, sweet apple, and tropical fruits with ethereal green and fatty nuances, make it a valuable component in the creation of a wide array of food and beverage flavors.[2] This document provides detailed application notes and protocols for the effective use of Allyl 2-ethylbutyrate in various food systems, ensuring optimal performance, stability, and sensory impact. It is intended for researchers, scientists, and drug development professionals involved in the formulation of flavored products.

Allyl 2-ethylbutyrate is a colorless liquid with a molecular formula of C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[3][4][5] It is practically insoluble in water but is soluble in ethanol and miscible with essential oils and other flavor materials.[1][4][6] This solubility profile is a critical consideration in its application, often necessitating the use of solvents or emulsification systems for homogenous dispersion in aqueous-based products.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Allyl 2-ethylbutyrate is essential for its proper handling, storage, and application.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[3][4][5]
Molecular Weight 156.22 g/mol [3][4][5]
Appearance Colorless liquid[6]
Odor Fruity, pineapple, sweet, apple, tropical, ethereal, green, fatty[2]
Taste Fruity, oily, nut-like, with hints of cherry, peach, or plum pit[1]
Boiling Point 165-167 °C (at 760 mmHg)[3]
Density 0.88 g/mL (at 25 °C)[1][3]
Refractive Index 1.422 (at 20°C)[1][3]
Solubility Insoluble in water; soluble in ethanol, essential oils[1][4][6]
Flash Point 130 °F (54.4 °C)[7]

Regulatory Status and Safety

Allyl 2-ethylbutyrate is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 2029 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[6][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[6] It is important to handle Allyl 2-ethylbutyrate in accordance with its Safety Data Sheet (SDS), noting its flammability.[7]

Application in Food and Beverage Products

The successful incorporation of Allyl 2-ethylbutyrate into a food or beverage product depends on the matrix and the desired flavor profile. The following are recommended starting usage levels, which should be optimized based on sensory evaluation of the final product.

Food CategoryRecommended Starting Level (ppm)Maximum Usage Level (ppm)
Non-alcoholic Beverages0.831.38
Alcoholic Beverages1.02.0
Soft Candy2.284.25
Gelatins and Puddings1.62.8
Baked Goods--
Frozen Dairy--

Source: LookChem, 2024[3]

Protocol 1: Incorporation into Clear Beverages

Given its oil-soluble nature, incorporating Allyl 2-ethylbutyrate into water-based clear beverages requires a solubilization step to prevent phase separation and ensure clarity.

Objective: To create a stable and clear flavored beverage.

Materials:

  • Allyl 2-ethylbutyrate

  • Food-grade solvent (e.g., ethanol, propylene glycol) or an emulsifier system

  • High-pressure homogenizer (optional, but recommended for superior stability)[1]

  • Beverage base (water, sweeteners, acidulants, etc.)

  • Magnetic stirrer or high-shear mixer

Procedure:

  • Preparation of Flavor Concentrate:

    • Solvent-based approach: Prepare a 1% stock solution of Allyl 2-ethylbutyrate in a food-grade solvent like ethanol. This can be achieved by dissolving 1g of Allyl 2-ethylbutyrate in 99g of ethanol.

    • Emulsion-based approach: Create a crude emulsion by mixing Allyl 2-ethylbutyrate with a suitable emulsifier (e.g., polysorbates) at a typical ratio of 2:1 (flavoring oil to emulsifier).[7]

  • Incorporation into Beverage Base:

    • While stirring the beverage base, slowly add the flavor concentrate to achieve the desired parts per million (ppm) level.

    • For the emulsion, after initial mixing, pass the beverage through a high-pressure homogenizer for several cycles (e.g., three cycles at 400 bar) to create a stable nanoemulsion, resulting in a clear beverage.[1]

  • Pasteurization (if applicable):

    • If the beverage is to be pasteurized, this step can further aid in the clarity of the final product when using an emulsion system.[1]

  • Quality Control:

    • Visually inspect the final beverage for clarity and any signs of separation.

    • Conduct sensory evaluation to confirm the desired flavor profile.

Caption: Workflow for incorporating Allyl 2-ethylbutyrate into beverages.

Protocol 2: Application in Baked Goods

In baked goods, the flavor is typically added to the fat or liquid phase to ensure even distribution.

Objective: To flavor a baked good, such as a cookie or cake.

Materials:

  • Allyl 2-ethylbutyrate

  • Liquid concentrate of Allyl 2-ethylbutyrate (as prepared in Protocol 1) or as a neat oil

  • Dough or batter ingredients

Procedure:

  • Flavor Addition:

    • For recipes containing a significant amount of fat (e.g., butter, oil), mix the Allyl 2-ethylbutyrate directly into the melted or softened fat.

    • Alternatively, add the flavor concentrate to the liquid ingredients (e.g., milk, eggs) before they are combined with the dry ingredients.[2]

  • Mixing:

    • Ensure thorough mixing of the dough or batter to evenly distribute the flavor.

  • Baking:

    • Proceed with the standard baking process. Note that some flavor loss may occur due to the heat of baking, so initial dosage levels may need to be adjusted upwards.

  • Quality Control:

    • After cooling, conduct a sensory evaluation to assess the flavor intensity and profile.

Protocol 3: Use in Soft Candy Manufacturing

In soft candy production, the flavor is typically added at the end of the cooking process to minimize heat degradation.

Objective: To produce a fruit-flavored soft candy.

Materials:

  • Allyl 2-ethylbutyrate

  • Soft candy base (sugar, corn syrup, water, gelling agents, etc.)

  • Acidulants (e.g., citric acid)

Procedure:

  • Cooking the Candy Base:

    • Cook the candy base to the desired temperature.

  • Flavor and Acid Addition:

    • Allow the candy syrup to cool slightly (e.g., to around 110°F) before adding the Allyl 2-ethylbutyrate and any acidulants.[8] This helps to prevent flavor loss and inversion of the sugar.

  • Mixing and Depositing:

    • Thoroughly but gently mix the flavor into the candy mass to ensure homogeneity.

    • Deposit the flavored candy into molds.

  • Cooling and Finishing:

    • Allow the candies to cool and set.

  • Quality Control:

    • Perform sensory analysis on the finished candies.

Caption: Workflow for flavoring soft candy with Allyl 2-ethylbutyrate.

Analytical Quality Control

To ensure the correct dosage and to verify the concentration of Allyl 2-ethylbutyrate in a finished product, quantitative analysis is recommended. Gas chromatography is the most suitable technique for this purpose.

Protocol 4: Quantification of Allyl 2-Ethylbutyrate in a Food Matrix by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the concentration of Allyl 2-ethylbutyrate in a food sample.

Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate capillary column (e.g., DB-5 or equivalent)

  • Autosampler vials

  • Solvents for extraction (e.g., hexane, dichloromethane)

  • Internal standard (e.g., a suitable ester not present in the sample)

  • Sodium sulfate (anhydrous)

  • Solid Phase Extraction (SPE) cartridges (if cleanup is necessary)

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize a known weight of the food sample.

    • For liquid samples, perform a liquid-liquid extraction with a suitable solvent.

    • For solid samples, a solvent extraction followed by sonication or homogenization may be necessary.

    • Add a known amount of the internal standard to the sample before extraction.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a known volume. A cleanup step using SPE may be required for complex matrices to remove interfering compounds.

  • GC-FID Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC.

    • Column: Use a non-polar or medium-polarity capillary column.

    • Temperature Program: Develop a suitable temperature program to achieve good separation of Allyl 2-ethylbutyrate from other volatile compounds. A typical program might start at a low temperature, ramp up to a higher temperature, and hold.

    • Detector: The FID is suitable for the detection of organic compounds like esters.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of Allyl 2-ethylbutyrate with the internal standard in the same solvent as the sample extract.

    • Generate a calibration curve by plotting the ratio of the peak area of Allyl 2-ethylbutyrate to the peak area of the internal standard against the concentration of Allyl 2-ethylbutyrate.

    • Calculate the concentration of Allyl 2-ethylbutyrate in the sample based on the calibration curve.

Stability Considerations

The stability of Allyl 2-ethylbutyrate can be influenced by various factors during food processing and storage.

  • pH: Esters can undergo hydrolysis, especially under strongly acidic or alkaline conditions.[9] It is advisable to conduct stability studies at the pH of the final product to assess any potential degradation over its shelf life.

  • Temperature: High temperatures, such as those encountered during baking or pasteurization, can lead to the degradation or volatilization of the flavor compound.[10] It is crucial to add the flavor at the latest possible stage in processes involving heat.

  • Light and Oxygen: While less documented for this specific ester, exposure to light and oxygen can potentially lead to oxidative degradation of flavor compounds. Opaque packaging and a nitrogen headspace can help mitigate these effects.

Protocol 5: Accelerated Shelf-Life Testing

Objective: To predict the stability of Allyl 2-ethylbutyrate in a food product over its intended shelf life.

Materials:

  • Environmental chambers with controlled temperature and humidity

  • The finished food product containing Allyl 2-ethylbutyrate

  • Analytical instrumentation for quantification (GC-FID or GC-MS)

  • Trained sensory panel

Procedure:

  • Study Design:

    • Store samples of the food product under accelerated conditions (e.g., higher temperature) and at the intended storage temperature.

  • Time Points:

    • Establish several time points for analysis throughout the study.

  • Analysis:

    • At each time point, analyze samples from both accelerated and normal storage conditions for the concentration of Allyl 2-ethylbutyrate using the GC-FID method described in Protocol 4.

    • Conduct sensory evaluation to assess any changes in the flavor profile.[11]

  • Data Interpretation:

    • Use the data from the accelerated conditions to model and predict the degradation rate at normal storage temperatures.

    • Correlate the analytical data with the sensory data to determine the point at which the flavor is no longer acceptable.

Sensory Evaluation

The final and most critical assessment of a flavored product is through sensory evaluation.

Protocol 6: Triangle Test for Sensory Difference

Objective: To determine if there is a perceivable sensory difference between a control product and a product flavored with Allyl 2-ethylbutyrate.

Materials:

  • Control product (without added flavor)

  • Test product (with added flavor)

  • Trained sensory panelists (at least 20-30)

  • Sensory booths with controlled lighting and ventilation

  • Randomized, three-digit coded sample cups

Procedure:

  • Sample Preparation:

    • Present each panelist with three samples: two are the same (either both control or both test) and one is different.

    • The order of presentation should be randomized for each panelist.

  • Evaluation:

    • Instruct the panelists to taste the samples from left to right and identify the sample that is different from the other two.

  • Data Analysis:

    • Analyze the number of correct responses using a statistical table for triangle tests to determine if a significant difference exists.

Conclusion

Allyl 2-ethylbutyrate is a versatile and impactful flavoring agent. Its successful application requires a comprehensive understanding of its physical and chemical properties, careful consideration of the food matrix, and robust quality control procedures. The protocols outlined in this document provide a framework for the effective use of Allyl 2-ethylbutyrate, from initial formulation to final product analysis. It is recommended that these protocols be adapted and optimized for specific product development needs.

References

  • LookChem. (2024). Cas 7493-69-8, ALLYL 2-ETHYLBUTYRATE. Retrieved from [Link]

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  • Google Patents. (n.d.). US20100098821A1 - Process for Solubilization of Flavor Oils.
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  • PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

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  • PubMed. (1998, January 19). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Retrieved from [Link]

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  • OOOFlavors. (n.d.). How to Use Flavor Concentrates to Enhance Drinks. Retrieved from [Link]

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  • Shelf life testing 'Use-by' dates for food safety. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for the Sensory Evaluation of Allyl 2-Ethylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Sensory Profile of Allyl 2-Ethylbutyrate

Allyl 2-ethylbutyrate (CAS 7493-69-8) is an ester widely utilized as a flavor and fragrance agent due to its potent and complex fruity aroma.[1][2] Its sensory profile is characterized by a dominant fruity note, with nuances of pineapple, apple, sweet, tropical, ethereal, green, fatty, banana, and winey characteristics.[3] As a key component in the formulation of a diverse range of consumer products, from beverages and baked goods to confectionery, a thorough and standardized sensory evaluation is paramount for quality control, product development, and regulatory compliance.[2]

These application notes provide a comprehensive guide to the sensory evaluation of Allyl 2-ethylbutyrate, offering detailed protocols for discrimination testing, descriptive analysis, and threshold determination. The methodologies are grounded in international standards to ensure scientific rigor and data validity.

Physicochemical Properties of Allyl 2-Ethylbutyrate

A foundational understanding of the physicochemical properties of Allyl 2-ethylbutyrate is essential for designing and interpreting sensory experiments.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[3]
Molecular Weight 156.22 g/mol [3]
Appearance Colorless liquid
Odor Fruity, pineapple, sweet, apple, tropical, ethereal[1][3]
Solubility Insoluble in water; soluble in ethanol and miscible with essential oils and flavor materials.[3]
Boiling Point 165-167 °C[3]
Flash Point 54.44 °C[1]

Part 1: Panel Selection and Training

The human sensory panel is the most critical instrument in sensory evaluation. The selection and training of panelists must be systematic and rigorous to ensure reliable and reproducible results.

Panelist Screening

Prospective panelists should be screened for their sensory acuity, including their ability to detect and describe basic tastes and odors. This initial screening helps to identify individuals with taste or odor blindness.[4] Standard screening tests may include:

  • Basic Taste Recognition: Identifying sweet, sour, salty, bitter, and umami solutions at various concentrations.

  • Odor Recognition: Identifying a range of common food and chemical aromas.

  • Color Vision Tests: Using standardized tests like the Ishihara test to screen for color blindness.

Panel Training

Once selected, panelists must undergo comprehensive training to familiarize them with the specific sensory methodologies and the target analyte, Allyl 2-ethylbutyrate. Training should be conducted in a controlled environment, free from distracting odors and noise.

The training program should be modular, allowing for project-specific selection of training units.[4] Key training modules include:

  • Introduction to Sensory Analysis: A foundational overview of sensory perception and evaluation techniques.

  • Odor and Flavor Lexicon Development: Collaborative sessions to generate and define descriptive terms for fruity esters, including Allyl 2-ethylbutyrate. This process is crucial for establishing a common language among panelists.[5][6]

  • Reference Standard Training: Familiarization with physical reference standards that correspond to the developed lexicon. This anchors the sensory descriptors to tangible examples.

  • Intensity Scaling Practice: Training on the use of intensity scales (e.g., a 15-point scale) to quantify the perceived strength of each sensory attribute.

  • Mock Evaluation Sessions: Conducting practice runs of the sensory tests to be used in the formal evaluation.

Part 2: Discrimination Testing - The Triangle Test

The triangle test is a fundamental sensory method used to determine if a perceptible difference exists between two samples.[5] This is particularly useful for quality control, such as evaluating batch-to-batch consistency or assessing the impact of a change in raw materials or processing.

Principle

Assessors are presented with three coded samples, two of which are identical and one is different. They are asked to identify the "odd" or "different" sample.[5] The probability of choosing the correct sample by chance is one-third.

Protocol (adapted from ISO 4120)
  • Sample Preparation:

    • Prepare two batches of the product to be tested: a control (A) and a test sample (B).

    • For olfactory evaluation of Allyl 2-ethylbutyrate, prepare solutions in a suitable solvent, such as ethanol or propylene glycol, at a concentration clearly above the detection threshold (e.g., starting with 10 ppm).

    • Present approximately 10 mL of each solution in identical, coded sniffing glasses.

  • Presentation:

    • For each panelist, present a set of three samples. There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB.

    • The presentation order should be randomized and balanced across all panelists.

  • Evaluation:

    • Instruct panelists to sniff each sample from left to right.

    • Panelists must choose one sample as the different one, even if they are uncertain (a forced-choice procedure).

    • Provide water and unsalted crackers for palate cleansing between evaluations.

  • Data Analysis:

    • Count the number of correct identifications.

    • Refer to a statistical table for the triangle test to determine if the number of correct responses is statistically significant at a chosen confidence level (typically 95%, α = 0.05).

Triangle_Test_Workflow cluster_prep Sample Preparation cluster_present Presentation cluster_eval Evaluation cluster_analysis Data Analysis Prep Prepare Control (A) and Test (B) Samples Present Present three coded samples (e.g., AAB, ABA) Prep->Present Eval Panelist identifies the 'odd' sample Present->Eval Analysis Count correct identifications Eval->Analysis Stat Determine statistical significance Analysis->Stat

Caption: Workflow for the Triangle Test.

Part 3: Descriptive Analysis - Quantitative Descriptive Analysis (QDA®)

Descriptive analysis provides a detailed sensory profile of a product, quantifying the intensity of each attribute.[7] This is invaluable for product development, understanding flavor changes over time, and comparing products to competitors.

Principle

A trained sensory panel develops a specific vocabulary (lexicon) to describe the sensory attributes of a product and then rates the intensity of each attribute on a numerical scale.

Protocol for Developing a Sensory Lexicon for Fruity Esters
  • Term Generation:

    • Present the panel with a range of fruity esters, including Allyl 2-ethylbutyrate, at various concentrations.

    • In an open discussion, panelists generate a list of terms that describe the aromas they perceive.

  • Term Refinement and Definition:

    • The panel, led by a panel leader, discusses the generated terms to eliminate redundancies and hedonistic (like/dislike) terms.

    • Clear and concise definitions are developed for each attribute.

  • Reference Standard Selection:

    • For each descriptor, a physical reference standard is selected to anchor the term. This is a critical step for panel calibration and consistency.

Proposed Sensory Lexicon and Reference Standards for Allyl 2-Ethylbutyrate
DescriptorDefinitionReference StandardPreparation of Reference
Fruity The general sensation of ripe fruit.Freshly sliced pineapple1/4 inch slice of fresh pineapple in a covered petri dish.
Pineapple The characteristic aroma of fresh pineapple.Canned pineapple juice10 mL of Dole® pineapple juice in a sniffing glass.
Green/Unripe The aroma associated with unripe fruit or freshly cut grass.Freshly cut green bell pepper1 cm square piece of green bell pepper in a covered petri dish.
Sweet The sweet aromatic impression, not related to taste.Cotton ball with 2 drops of vanilla extractIn a sniffing glass.
Ethereal/Solvent-like A light, volatile, slightly chemical aroma.1% solution of ethyl acetate in water10 mL in a sniffing glass.
Waxy The aroma associated with a candle or crayon.A piece of unscented paraffin waxIn a covered petri dish.
Evaluation Protocol
  • Sample Preparation: Prepare solutions of Allyl 2-ethylbutyrate in a suitable solvent (e.g., 100 ppm in ethanol) and present in coded sniffing glasses.

  • Evaluation: Panelists individually assess the samples and rate the intensity of each descriptor from the established lexicon on a 15-point unstructured line scale, anchored from "none" to "very strong."

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), can be used to analyze the data and visualize the sensory profile.

QDA_Workflow cluster_lexicon Lexicon Development cluster_eval Evaluation cluster_analysis Data Analysis TermGen Term Generation TermRefine Term Refinement & Definition TermGen->TermRefine RefStd Reference Standard Selection TermRefine->RefStd SamplePrep Sample Preparation RefStd->SamplePrep IntensityRating Intensity Rating by Panel SamplePrep->IntensityRating DataConv Convert Ratings to Numerical Data IntensityRating->DataConv StatAnalysis Statistical Analysis (ANOVA, PCA) DataConv->StatAnalysis

Caption: Workflow for Quantitative Descriptive Analysis.

Part 4: Threshold Testing

Threshold testing is used to determine the minimum concentration of a substance that can be detected (detection threshold) or recognized (recognition threshold). This is crucial for understanding the potency of a flavor ingredient and for setting specifications.

Principle

The "Ascending Forced-Choice Method of Limits" (ASTM E679) is a common method.[8][9] Panelists are presented with a series of samples in increasing concentrations, alongside one or more blanks, and are forced to choose which sample contains the stimulus.

Protocol (adapted from ASTM E679)
  • Sample Preparation:

    • Prepare a stock solution of Allyl 2-ethylbutyrate in a suitable solvent (e.g., 1000 ppm in 95% ethanol).

    • Create a series of dilutions in ascending order of concentration (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ppm) in the final medium (e.g., water or a neutral base). The choice of concentrations should span the expected threshold.

  • Presentation:

    • For each concentration step, present a triangle test where two samples are blanks (solvent only) and one contains the Allyl 2-ethylbutyrate solution.

    • Present the sets in order of increasing concentration.

  • Evaluation:

    • Instruct panelists to identify the "odd" sample at each concentration level.

    • A correct response at a given concentration is a "hit." The individual's threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified.

  • Data Analysis:

    • Calculate the individual threshold for each panelist.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Threshold_Test_Workflow cluster_prep Sample Preparation cluster_present Presentation cluster_eval Evaluation cluster_analysis Data Analysis Stock Prepare Stock Solution Dilute Create Ascending Dilution Series Stock->Dilute Present Present Triangle Sets (2 blanks, 1 sample) in increasing concentration Dilute->Present Eval Panelist identifies 'odd' sample at each level Present->Eval IndThresh Calculate Individual Threshold Eval->IndThresh GroupThresh Calculate Group Threshold (Geometric Mean) IndThresh->GroupThresh

Caption: Workflow for Threshold Testing.

Part 5: Advanced Instrumental-Sensory Techniques: GC-Olfactometry

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines instrumental analysis with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.

In a GC-O system, the effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. This technique can be invaluable for identifying the specific aroma contributors in a finished product containing Allyl 2-ethylbutyrate and for troubleshooting off-notes.

Conclusion

The sensory evaluation of Allyl 2-ethylbutyrate is a multifaceted process that requires a systematic and scientifically valid approach. By implementing standardized methodologies for discrimination testing, descriptive analysis, and threshold determination, researchers and quality control professionals can obtain reliable and actionable data. The protocols outlined in these application notes provide a robust framework for characterizing the sensory properties of this important flavor and fragrance ingredient, ultimately leading to the development of higher quality and more consistent products.

References

  • Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. (n.d.). Retrieved from [Link]

  • DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. (2017). DLG. Retrieved from [Link]

  • The Importance of Sensory Lexicons for Research and Development of Food Products. (2019). Foods, 8(1), 23. Retrieved from [Link]

  • allyl 2-ethyl butyrate, 7493-69-8. (n.d.). The Good Scents Company. Retrieved from [Link]

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  • Chemical Properties of Allyl 2-ethyl butyrate (CAS 7493-69-8). (n.d.). Cheméo. Retrieved from [Link]

  • ISO 13299:2016 - Sensory analysis — Methodology — General guidance for establishing a sensory profile. (2016). International Organization for Standardization. Retrieved from [Link]

  • ASTM E1885-18, Standard Test Method for Sensory Analysis—Triangle Test. (2018). ASTM International. Retrieved from [Link]

  • Allyl 2-ethylbutyrate (CAS 7493-69-8): Odor profile, Properties, & IFRA compliance. (n.d.). ScentDB. Retrieved from [Link]

  • ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (2019). ASTM International. Retrieved from [Link]

  • ISO 4120:2021 - Sensory analysis — Methodology — Triangle test. (2021). International Organization for Standardization. Retrieved from [Link]

  • Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products. (2023). LinkedIn. Retrieved from [Link]

  • The Sensory Language of Flavor: How it Helps Food and Beverage Development. (2024). FlavorSum. Retrieved from [Link]

  • Sensory-Guided Establishment of Sensory Lexicon and Investigation of Key Flavor Components for Goji Berry Pulp. (2024). Foods, 13(2), 245. Retrieved from [Link]

  • World Coffee Research Sensory Lexicon. (2016). World Coffee Research. Retrieved from [Link]

  • quantitative descriptive analysis and sensory acceptability test. (n.d.). Retrieved from [Link]

  • Describing Quality and Sensory Attributes of 3 Mango (Mangifera indica L.) Cultivars at 3 Ripeness Stages. (2015). Journal of Food Science, 80(9), S2055-S2063. Retrieved from [Link]

  • Pilot Experiment: The Effect of Added Flavorants on the Taste and Pleasantness of Mixtures of Glycerol and Propylene Glycol. (2017). Chemical Senses, 42(9), 755-762. Retrieved from [Link]

  • Food Flavor Chemistry and Sensory Evaluation. (2024). Foods, 13(5), 681. Retrieved from [Link]

  • Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (n.d.). ASTM International. Retrieved from [Link]

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  • Reactions of Propylene Glycol with the Constituents of Food Flavorings. (n.d.). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Off-Flavor Development in Products Containing Allyl 2-Ethylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering off-flavor issues in products formulated with Allyl 2-ethylbutyrate. Here, we delve into the potential causes of flavor degradation and provide systematic troubleshooting protocols to identify and mitigate these undesirable changes. Our approach is grounded in the chemical principles of flavor stability and backed by analytical and sensory science.

Section 1: Understanding the Problem - The Chemistry of Off-Flavor Formation

Allyl 2-ethylbutyrate is a widely used flavoring agent prized for its fruity, pineapple-like aroma. However, its chemical structure, containing both an ester linkage and an allylic double bond, presents potential pathways for degradation that can lead to the development of undesirable off-flavors.

The primary mechanism of degradation is hydrolysis , where the ester bond is cleaved by water. This reaction is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[1][2] Hydrolysis of Allyl 2-ethylbutyrate yields two primary degradation products: Allyl Alcohol and 2-Ethylbutyric Acid .[3]

Each of these degradation products possesses a distinct and potent flavor profile that can negatively impact the intended sensory characteristics of your product.

  • Allyl Alcohol: Characterized by a pungent, mustard-like odor.[4] Its presence, even at low concentrations, can introduce a harsh, chemical-like note. The odor detection threshold for allyl alcohol is reported to be in the range of 0.8 to 2.1 parts per million (ppm).[4][5]

  • 2-Ethylbutyric Acid: Possesses a rancid, oily-fruity, and acidulous odor.[6] At concentrations as low as 35 ppm, it can impart an acidic and fruity, yet "off," taste with a creamy aftertaste.[6] The aroma detection threshold is reported to be between 15 and 600 parts per billion (ppb).[6]

Caption: Primary degradation pathway of Allyl 2-ethylbutyrate.

A secondary degradation pathway to consider is the oxidation of the allyl group, particularly if the product is exposed to oxygen, light, or pro-oxidant metals. This can lead to the formation of various oxidation products, which can contribute to stale, cardboard-like, or other undesirable off-notes.[7]

Section 2: Troubleshooting Guides

This section provides a structured approach to identifying the root cause of off-flavor development and implementing corrective actions.

Initial Assessment and Sensory Evaluation

The first step in troubleshooting is to characterize the off-flavor. A trained sensory panel is invaluable for this purpose.

Protocol 1: Descriptive Sensory Analysis

  • Objective: To identify and quantify the specific off-flavor attributes in the product.

  • Panel: Assemble a panel of at least five trained sensory assessors.

  • Samples:

    • Control: A freshly prepared sample of the product with no perceived off-flavor.

    • Test Sample: The product exhibiting the off-flavor.

    • Reference Standards (Optional but Recommended):

      • Allyl Alcohol solution (at a concentration near its odor threshold in the product matrix).

      • 2-Ethylbutyric Acid solution (at a concentration near its odor threshold in the product matrix).

  • Procedure:

    • Present the samples to the panelists in a blinded and randomized order.

    • Instruct panelists to evaluate the aroma and flavor of each sample and to describe the perceived attributes using a standardized lexicon.

    • Focus on identifying attributes such as "pungent," "mustard-like," "rancid," "oily," "sour," or "acidic."

    • Ask panelists to rate the intensity of each attribute on a numerical scale (e.g., 0-10).

  • Data Analysis: Analyze the intensity ratings to determine the dominant off-flavor characteristics. Compare the sensory profile of the test sample to the control and the reference standards.

Caption: Workflow for descriptive sensory analysis.

Chemical Analysis for Degradation Products

If sensory analysis suggests the presence of pungent, rancid, or acidic off-notes, the next step is to perform a chemical analysis to confirm the presence and quantify the levels of allyl alcohol and 2-ethylbutyric acid. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis.[8][9]

Protocol 2: GC-MS Analysis of Allyl Alcohol and 2-Ethylbutyric Acid

  • Objective: To identify and quantify allyl alcohol and 2-ethylbutyric acid in the product matrix.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a known amount of the liquid sample (e.g., 5 mL) into a headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

    • If necessary, adjust the pH of the sample to below 2 with a strong acid (e.g., HCl) to ensure 2-ethylbutyric acid is in its volatile, non-ionized form.

    • Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes).

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

    • Desorb the fiber in the GC injection port.

  • GC-MS Parameters (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: Splitless mode.

    • MS Detection: Scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification.

      • Allyl Alcohol Target Ions: m/z 57, 58, 31

      • 2-Ethylbutyric Acid Target Ions: m/z 73, 87, 116

  • Quantification: Use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) and create a calibration curve with known concentrations of allyl alcohol and 2-ethylbutyric acid in a matrix similar to the product.

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Oven Program 40°C (2 min), then 10°C/min to 250°C (5 min)
Carrier Gas Helium (1 mL/min)
Injection Mode Splitless
MS Scan Range m/z 35-350
Allyl Alcohol SIM Ions 57, 58, 31
2-Ethylbutyric Acid SIM Ions 73, 87, 116
Investigating the Root Cause

Once the presence of degradation products is confirmed, the following factors should be investigated to pinpoint the cause of hydrolysis.

  • pH of the Product: Measure the pH of the final product. Esters are generally most stable in a neutral pH range (around 5-7). Both highly acidic and alkaline conditions can significantly accelerate hydrolysis.[10]

  • Storage Conditions: Review the temperature and light exposure conditions during storage and distribution. Elevated temperatures will increase the rate of hydrolysis. Exposure to UV light can also contribute to degradation.

  • Water Activity: For non-liquid products, measure the water activity (aW). Higher water activity can promote hydrolysis.

  • Raw Material Quality: Analyze the incoming Allyl 2-ethylbutyrate for the presence of impurities such as allyl alcohol or 2-ethylbutyric acid.

Section 3: Frequently Asked Questions (FAQs)

Q1: We've detected a "soapy" or "waxy" off-note in our beverage. Could this be related to Allyl 2-ethylbutyrate degradation?

A: While "soapy" or "waxy" are not the primary descriptors for allyl alcohol or 2-ethylbutyric acid, the formation of carboxylic acids through hydrolysis can contribute to a change in the overall flavor profile that might be perceived in this way, especially in complex matrices. We recommend performing the sensory and chemical analyses outlined in Section 2 to confirm the presence of these degradation products.

Q2: Our oral pharmaceutical solution has a pH of 4.5 to maintain drug stability. How can we prevent the hydrolysis of Allyl 2-ethylbutyrate?

A: In acidic conditions, ester hydrolysis is a significant risk.[1] Consider the following strategies:

  • Flavor Encapsulation: Encapsulating the Allyl 2-ethylbutyrate can protect it from the acidic environment.

  • Alternative Flavoring Agents: If feasible, explore alternative flavoring agents that are more stable at your target pH.

  • Stability Testing: Conduct a thorough stability study of your formulation, monitoring the levels of Allyl 2-ethylbutyrate and its degradation products over time at various storage conditions.[5]

Q3: Can we "rescue" a batch of product that has developed an off-flavor?

A: Unfortunately, once hydrolysis has occurred, it is generally not possible to reverse the reaction and remove the off-flavor compounds without significantly altering the product. The focus should be on preventing future occurrences by addressing the root cause.

Q4: Are there any other potential sources of off-flavors from Allyl 2-ethylbutyrate?

A: Besides hydrolysis, the raw material itself could be a source of impurities from the synthesis process. Common synthesis methods for esters can leave residual starting materials or by-products. Ensure your supplier provides a certificate of analysis with purity specifications.

Q5: How does the interaction with other ingredients affect the stability of Allyl 2-ethylbutyrate?

A: Ingredients that can alter the pH, such as other acids or bases, will have the most significant impact on hydrolysis.[11] Additionally, the presence of ethanol can, in some cases, lead to transesterification reactions, forming ethyl 2-ethylbutyrate, which has a different flavor profile. The interaction of ingredients in a complex beverage system can be intricate, and a comprehensive stability study is the best way to assess these effects.[12]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7858, Allyl alcohol. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Allyl Alcohol. Retrieved from [Link]

  • Herbrand, K., Hammerschmidt, F. J., Brennecke, S., Liebig, M., Lösing, G., Schmidt, C. O., ... & Bertram, H. J. (2007). Identification of allyl esters in garlic cheese. Journal of agricultural and food chemistry, 55(19), 7874–7878. Retrieved from [Link]

  • MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]

  • Hansson, A., Andersson, J., & Leufvén, A. (2001). Effect of changes in pH on the release of flavour compounds from a soft drink-related model system. Food Chemistry, 74(2), 205-211.
  • Carneiro, J. R., et al. (2022). Hepatotoxic interactions of ethanol with allyl alcohol or carbon tetrachloride in rats. Journal of Applied Toxicology, 12(5), 341-346. Retrieved from [Link]

  • LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Cuiguai. (2026). Hydrolysis Risks: Why Certain Esters Break Down in Water-Based E-liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Preparation and stability characterization of flavor ingredients in E-liquids for preclinical assessment of electronic nicotine delivering system products. Retrieved from [Link]

  • Lupine Publishers. (2018). Recognizing, Detecting and Understanding the Development of Lipid Oxidation Off-Flavors in Foods and Beverages. Retrieved from [Link]

  • FAO AGRIS. (2024). QUANTITATION OF ALLYL ESTERS, LINALOOL, CITRAL, AND LINALYL ACETATE IN YOGURT AND SOFT DRINKS BY MEANS OF GC-MS. Retrieved from [Link]

  • MDPI. (2024). Sensory Discrimination Tests for Low- and High-Strength Alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Synthesis of allyl esters of fatty acids and their ovicidal effect on Cydia pomonella (L.). Retrieved from [Link]

  • Teledyne Tekmar. (2011). Analysis of Volatile Organic Compounds in Different Beverages. Retrieved from [Link]

  • Impossibrew. (n.d.). How Ingredients Interact in Functional Beers. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Retrieved from [Link]

  • FEMA. (n.d.). The safety evaluation of food flavouring substances: the role of metabolic studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Perceptual Qualities of Ethanol Depend on Concentration, and Variation in These Percepts Associates with Drinking Frequency. Retrieved from [Link]

  • ResearchGate. (n.d.). The science behind beverage flavors: The role of pH and amylase enzyme in the human mouth. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Influence of pH and temperature on the performance and microbial community during the production of medium-chain carboxylic acids using winery effluents as substrate. Retrieved from [Link]

  • ResearchGate. (2025). Sensory and consumer perceptions, and consumption barriers of low and no-alcohol wines in Trentino/Alto Adige. Retrieved from [Link]

  • J. Med. Chem. Sci. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • Center for Science in the Public Interest. (n.d.). Hidden Ingredients. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • EBSCO. (n.d.). Allylic Alcohols | Research Starters. Retrieved from [Link]

  • Separation Science. (2025). Exploring Flavour and Aroma in Foods and Beverages: Advanced Techniques for VOC Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). The safety evaluation of food flavouring substances: the role of metabolic studies. Retrieved from [Link]

  • ResearchGate. (2025). The influence of alcohol on the sensory perception of red wines. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometric determination of organic acids by ion pair liquid extraction followed by in-situ butylation from aqua feed samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Change in pH values in control beverages and flavored samples for 20 days. Retrieved from [Link]

  • Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

  • Scribd. (n.d.). Flavor Analysis in A Pharmaceutical Oral | PDF | Self-Improvement. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and use of allyl alcohol in industrial organic synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Illuminating the Patterns of Fungal Community Succession, Physicochemical Properties, Volatiles and Their Relationships in Fermented Grains for the Production of Chinese Strong-Flavor Baijiu. Retrieved from [Link]

Sources

handling and storage guidelines for Allyl 2-ethylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Allyl 2-ethylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound in a laboratory setting. Here, we move beyond basic safety data to provide in-depth, field-proven insights in a comprehensive question-and-answer and troubleshooting format.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Allyl 2-ethylbutyrate?

A1: Allyl 2-ethylbutyrate is classified as a flammable liquid and is considered toxic.[1] The primary hazards include:

  • Flammability: It has a flash point of 54.44 °C (130.00 °F), making it a flammable liquid that can ignite when exposed to heat, sparks, or open flames.[1][2]

  • Toxicity: It is harmful if swallowed, inhaled, or comes into contact with skin.[1] There is also a risk of irreversible effects through inhalation and skin contact.[1]

  • Irritation: The compound is irritating to the eyes, respiratory system, and skin.[1] Prolonged or repeated skin contact may lead to dermatitis.[3]

Q2: What are the recommended storage conditions for Allyl 2-ethylbutyrate to ensure its stability?

A2: To maintain the integrity and stability of Allyl 2-ethylbutyrate, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is typically found on the product label.

  • Container: Keep the container tightly closed to prevent the escape of vapors and to protect it from atmospheric moisture.[1]

  • Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon. This is because the allyl group can be susceptible to slow oxidation over time, especially in the presence of light and air. This preventative measure helps to minimize potential degradation and maintain the purity of the compound.

  • Light: Store in a light-resistant container or in a dark location to prevent light-induced degradation.

Q3: What personal protective equipment (PPE) is mandatory when handling Allyl 2-ethylbutyrate?

A3: A comprehensive PPE strategy is essential for the safe handling of this compound. The following PPE is required:

  • Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.[1]

  • Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile gloves.[3] It is critical to inspect gloves for any signs of degradation or perforation before each use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[3] For larger quantities or in situations with a higher risk of exposure, a full chemical suit may be necessary.

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is required.

Q4: How should I properly dispose of waste Allyl 2-ethylbutyrate and its containers?

A4: Allyl 2-ethylbutyrate and its containers must be treated as hazardous waste.[3]

  • Chemical Waste: Unused or contaminated Allyl 2-ethylbutyrate should be collected in a designated, labeled, and sealed container for hazardous waste. Do not mix it with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers may still contain explosive vapors and residues.[3] They should be handled as hazardous waste and not be reused. Do not puncture, cut, or weld empty containers.

  • Regulatory Compliance: All disposal procedures must strictly adhere to local, state, and federal regulations for hazardous waste disposal.[3]

Troubleshooting Guide

Scenario 1: I've noticed a slight discoloration (yellowing) of my Allyl 2-ethylbutyrate after a few months of storage. Is it still usable?

Possible Cause: Discoloration can be an indicator of product degradation, likely due to slow oxidation or polymerization, especially if the compound has been exposed to air and/or light. The presence of the allylic double bond makes it susceptible to such reactions.

Troubleshooting Steps:

  • Assess the Extent of Discoloration: A very faint yellowing might not significantly impact certain applications, but for high-purity work, such as in drug development, it is a cause for concern.

  • Analytical Verification: If your research is sensitive to impurities, it is highly recommended to re-analyze the material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any degradation products and to determine the purity of the remaining ester.

  • Future Prevention: To prevent this from recurring, ensure that the container is tightly sealed and consider purging the headspace with an inert gas like nitrogen before sealing for long-term storage. Store in an amber glass bottle or in a dark cabinet.

Scenario 2: I'm experiencing an unexpectedly vigorous or exothermic reaction when using Allyl 2-ethylbutyrate in a synthesis involving an oxidizing agent.

Possible Cause: Allyl 2-ethylbutyrate is incompatible with strong oxidizing agents.[5] The allylic group is susceptible to oxidation, which can lead to uncontrolled and highly exothermic reactions, posing a significant safety hazard.

Troubleshooting Steps:

  • Immediate Action: If you observe an unexpectedly rapid increase in temperature or gas evolution, safely and immediately cease the addition of reagents and apply cooling if possible. Be prepared to execute an emergency shutdown of the reaction.

  • Reaction Review: Thoroughly review your reaction scheme. Identify all reagents that have oxidizing properties.

  • Alternative Reagents: Consider if a less reactive oxidizing agent can be used or if the reaction conditions (e.g., temperature, rate of addition) can be modified to be less aggressive.

  • Small-Scale Testing: Before scaling up any reaction with a new combination of reagents, always perform a small-scale test in a controlled environment to assess the reaction's thermal profile.

Data Presentation

Table 1: Physical and Chemical Properties of Allyl 2-ethylbutyrate

PropertyValueSource
Molecular FormulaC9H16O2[6]
Molecular Weight156.22 g/mol [6]
AppearanceColorless clear liquid[1]
Boiling Point165-167 °C[2][7]
Flash Point54.44 °C (130.00 °F)[1]
Density0.882 - 0.887 g/mL at 25 °C[1][6]
SolubilityInsoluble in water; soluble in alcohol and essential oils.[7][8]
Vapor Pressure0.641 mmHg at 25 °C[2]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling Allyl 2-ethylbutyrate
  • Pre-Handling Checklist:

    • Ensure a chemical fume hood is operational.

    • Verify the availability and proper functioning of an emergency eyewash station and safety shower.

    • Confirm that the required PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for Allyl 2-ethylbutyrate.

  • Handling Procedure:

    • Don all required PPE (safety goggles, lab coat, chemically resistant gloves).

    • Perform all manipulations of Allyl 2-ethylbutyrate inside a certified chemical fume hood.

    • Ground and bond containers when transferring the material to prevent static discharge.[9]

    • Use only non-sparking tools.[4]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent.

    • Properly dispose of any contaminated materials as hazardous waste.

    • Wash hands thoroughly after handling.

Visualizations

Spill_Response_Workflow start Spill of Allyl 2-ethylbutyrate Detected evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (respirator, gloves, chemical suit) alert->ppe ignition Remove All Ignition Sources ppe->ignition ventilate Ensure Adequate Ventilation (if safe to do so) ignition->ventilate contain Contain the Spill with Absorbent Material ventilate->contain absorb Absorb the Spill contain->absorb collect Collect Contaminated Material into a Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a spill of Allyl 2-ethylbutyrate.

Storage_Decision_Tree start Receiving Allyl 2-ethylbutyrate is_flammable_cabinet Is a Flammable Liquid Cabinet Available? start->is_flammable_cabinet store_flammable Store in Flammable Cabinet is_flammable_cabinet->store_flammable Yes store_general Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles is_flammable_cabinet->store_general No is_long_term Long-Term Storage (> 6 months)? store_flammable->is_long_term store_general->is_long_term inert_atmosphere Blanket with Inert Gas (N2 or Ar) is_long_term->inert_atmosphere Yes standard_storage Store with Tightly Sealed Cap is_long_term->standard_storage No is_light_sensitive Is the Container Light-Resistant? inert_atmosphere->is_light_sensitive standard_storage->is_light_sensitive store_dark Store in a Dark Location is_light_sensitive->store_dark No transfer_container Transfer to a Light-Resistant Container (if compatible)

Sources

Validation & Comparative

A Comparative Guide to the Enantiomeric Separation of Allyl 2-Ethylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Allyl 2-ethylbutyrate

Allyl 2-ethylbutyrate is a flavor and fragrance compound valued for its fruity and ethereal notes.[1] The molecule possesses a single chiral center at the second carbon of the ethylbutyrate moiety, and therefore exists as two non-superimposable mirror images, or enantiomers: (R)-allyl 2-ethylbutyrate and (S)-allyl 2-ethylbutyrate. While possessing identical physical properties such as boiling point and density, these enantiomers can exhibit distinct sensory properties and biological activities.[2] Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance for quality control, authenticity assessment, and the development of novel flavor and fragrance profiles.

This guide provides a comparative analysis of two effective methodologies for the enantiomeric separation of Allyl 2-ethylbutyrate: direct resolution via Chiral Gas Chromatography (GC) and biocatalytic kinetic resolution using lipases. We will delve into the principles behind each technique, present detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the most suitable method for their specific application.

Method 1: Chiral Gas Chromatography (GC) on Cyclodextrin-Based Stationary Phases

Chiral Gas Chromatography is a powerful and widely adopted technique for the direct separation of volatile enantiomers.[3] The underlying principle of this method is the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient, unequal interactions lead to different retention times for each enantiomer, enabling their separation and quantification.[2]

For the separation of chiral esters like Allyl 2-ethylbutyrate, derivatized cyclodextrin-based CSPs are particularly effective.[2][4] These CSPs, which consist of cyclodextrin molecules immobilized on a polysiloxane backbone, offer a combination of inclusion complexation and surface interactions that facilitate enantiomeric recognition.[5]

Rationale for Column Selection: The Case for Derivatized β-Cyclodextrins

Based on empirical data from the separation of structurally analogous compounds, a β-cyclodextrin-based stationary phase is the recommended choice for the enantiomeric resolution of Allyl 2-ethylbutyrate. Specifically, the successful separation of ethyl 2-methylbutyrate, a close structural analog, has been demonstrated on an Rt-βDEXse column.[2] This column features a derivatized β-cyclodextrin that provides the necessary chirality and selectivity for resolving small, branched-chain esters.

Experimental Protocol: Chiral GC of Allyl 2-ethylbutyrate

The following protocol is a robust starting point for the enantiomeric separation of Allyl 2-ethylbutyrate. Optimization of parameters such as the temperature program and carrier gas flow rate may be necessary to achieve baseline resolution.

Table 1: Recommended GC Conditions for Enantiomeric Separation of Allyl 2-ethylbutyrate

ParameterRecommended Setting
Column Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 50 °C (hold 1 min), ramp at 2 °C/min to 180 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Racemic Allyl 2-ethylbutyrate Dilution Dilute in suitable solvent (e.g., Hexane) Sample->Dilution Injection Inject sample into Chiral GC system Dilution->Injection Separation Separation on Rt-βDEXse column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain chromatogram with separated enantiomer peaks Detection->Chromatogram Quantification Integrate peak areas for enantiomeric ratio determination Chromatogram->Quantification

Figure 1: Workflow for the enantiomeric analysis of Allyl 2-ethylbutyrate by Chiral GC.

Method 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B

Enzymatic kinetic resolution is a powerful alternative for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for this purpose due to their broad substrate specificity and high enantioselectivity in organic solvents.[6][7][8]

For Allyl 2-ethylbutyrate, a lipase-catalyzed hydrolysis or transesterification can be employed. In hydrolysis, the lipase will selectively hydrolyze one enantiomer to 2-ethylbutyric acid and allyl alcohol, allowing for the separation of the remaining unreacted ester enantiomer.

Rationale for Enzyme Selection: The Versatility of CALB

Candida antarctica lipase B is a well-established biocatalyst for the resolution of chiral acids and esters.[6][7][8] Its high enantioselectivity towards a wide range of substrates, including those with branched alkyl chains, makes it an excellent candidate for the kinetic resolution of Allyl 2-ethylbutyrate. The immobilized form of CALB (e.g., Novozym® 435) is particularly advantageous as it allows for easy recovery and reuse of the biocatalyst.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic Allyl 2-ethylbutyrate via hydrolysis. The reaction progress should be monitored by chiral GC to determine the enantiomeric excess of the remaining substrate and the product.

Table 2: Recommended Conditions for Enzymatic Kinetic Resolution

ParameterRecommended Setting
Enzyme Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
Substrate Racemic Allyl 2-ethylbutyrate
Solvent Heptane or Toluene
Aqueous Phase Phosphate buffer (e.g., 0.1 M, pH 7.0)
Temperature 30-40 °C
Agitation 150-200 rpm
Reaction Monitoring Chiral GC analysis of aliquots
Workflow for Enzymatic Kinetic Resolution and Analysis

cluster_reaction Enzymatic Reaction cluster_workup Work-up cluster_analysis Analysis Start Racemic Allyl 2-ethylbutyrate + Immobilized CALB + Solvent + Buffer Incubation Incubate with agitation at controlled temperature Start->Incubation Monitoring Monitor reaction progress by taking aliquots Incubation->Monitoring Quench Quench reaction at ~50% conversion Monitoring->Quench Separate Separate enzyme (filtration) and aqueous phase Quench->Separate Extract Extract organic phase Separate->Extract GC_Analysis Analyze organic extract by Chiral GC Extract->GC_Analysis Determine_ee Determine enantiomeric excess (ee) of remaining ester and product GC_Analysis->Determine_ee

Figure 2: Workflow for the enzymatic kinetic resolution of Allyl 2-ethylbutyrate.

Comparative Analysis of Methods

FeatureChiral Gas Chromatography (GC)Enzymatic Kinetic Resolution
Principle Direct separation of enantiomers on a chiral stationary phase.[3]Stereoselective enzymatic conversion of one enantiomer.[6]
Sample Throughput High; suitable for routine analysis.Lower; requires reaction time and work-up.
Scale Analytical to semi-preparative.Can be scaled up for preparative synthesis.
Resolution Typically provides baseline resolution of both enantiomers.[2]Theoretical maximum yield of 50% for each enantiomer.
Development Time Method development can be rapid with appropriate column selection.Requires screening of enzymes, solvents, and reaction conditions.
Cost Initial investment in a chiral column.Cost of enzyme; potential for reuse of immobilized enzyme.
Advantages Direct analysis of both enantiomers in a single run. High precision and accuracy.Can produce enantiomerically pure compounds. Environmentally friendly ("green chemistry").
Disadvantages Limited to volatile and thermally stable compounds.Indirect method requiring separation of product and remaining substrate. Reaction may not go to completion.

Conclusion

Both Chiral Gas Chromatography and Enzymatic Kinetic Resolution offer effective strategies for the enantiomeric separation of Allyl 2-ethylbutyrate. The choice between these methods will be dictated by the specific research or industrial objective.

  • For routine quality control, high-throughput screening, and precise determination of enantiomeric ratios in existing samples, Chiral Gas Chromatography on a derivatized cyclodextrin column is the superior choice due to its speed, directness, and accuracy.

  • For the preparative-scale production of enantiomerically enriched Allyl 2-ethylbutyrate or its corresponding chiral acid, Enzymatic Kinetic Resolution with an immobilized lipase such as Candida antarctica Lipase B is the more suitable and scalable approach.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the optimal method for their work with this important chiral flavor and fragrance compound.

References

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Linshalm, B. L., Vieira, A. P. F., Scharf, D. R., & de Jesus, P. C. (2018). Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases. Chirality, 30(1), 106–111. [Link]

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